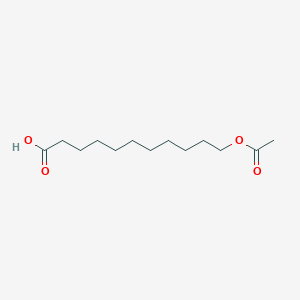
Undecanoic acid, 11-(acetyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(acetyloxy)-, typically involves the esterification of undecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of undecanoic acid, 11-(acetyloxy)-, follows similar principles but with optimized conditions for higher yield and purity. The process involves continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Undecanoic acid, 11-(acetyloxy)-, undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield undecanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Undecanoic acid and acetic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
科学研究应用
Undecanoic acid, 11-(acetyloxy)-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of undecanoic acid, 11-(acetyloxy)-, involves its interaction with biological membranes and enzymes. The acetoxy group can be hydrolyzed, releasing acetic acid, which may disrupt cellular processes. Additionally, the compound can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways.
相似化合物的比较
Similar Compounds
Undecanoic acid: The parent compound, lacking the acetoxy group.
11-Hydroxyundecanoic acid: A hydroxyl derivative of undecanoic acid.
11-Bromoundecanoic acid: A brominated derivative used in organic synthesis.
Uniqueness
Undecanoic acid, 11-(acetyloxy)-, is unique due to the presence of the acetoxy group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
54894-30-3 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC 名称 |
11-acetyloxyundecanoic acid |
InChI |
InChI=1S/C13H24O4/c1-12(14)17-11-9-7-5-3-2-4-6-8-10-13(15)16/h2-11H2,1H3,(H,15,16) |
InChI 键 |
UNNAFZNNLQIDRD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
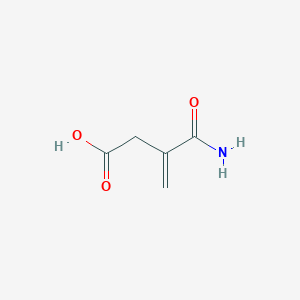

![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
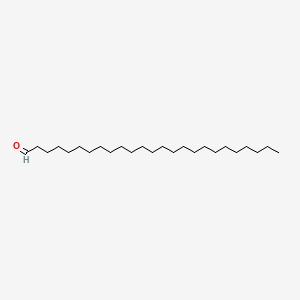
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
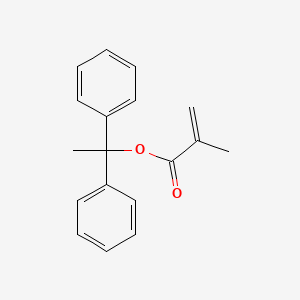
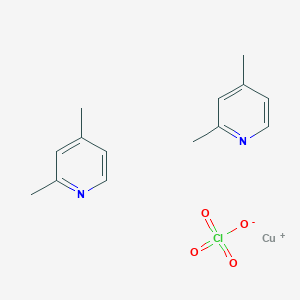
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
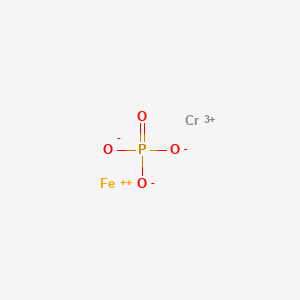
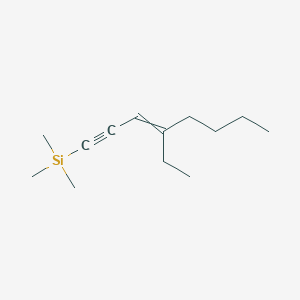
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
